N-(1-Cyanocyclopropyl)-4-fluoro-3-(methylsulfanylmethyl)benzamide
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Overview
Description
N-(1-Cyanocyclopropyl)-4-fluoro-3-(methylsulfanylmethyl)benzamide: is a chemical compound characterized by its unique structure, which includes a cyanocyclopropyl group, a fluorine atom, and a methylsulfanylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclopropyl)-4-fluoro-3-(methylsulfanylmethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The cyanocyclopropyl group can be introduced through a nucleophilic substitution reaction, while the fluorine atom and methylsulfanylmethyl group are added through specific halogenation and alkylation reactions, respectively.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyanocyclopropyl)-4-fluoro-3-(methylsulfanylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.
Reduction: The cyano group can be reduced to form an amine derivative.
Substitution: The methylsulfanylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions may employ reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often involve nucleophiles and suitable solvents.
Major Products Formed:
Oxidation can yield fluorinated derivatives with varying degrees of oxidation.
Reduction can produce amine derivatives with potential biological activity.
Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-(1-Cyanocyclopropyl)-4-fluoro-3-(methylsulfanylmethyl)benzamide is used as a tool to study enzyme inhibition and protein interactions. Its ability to interact with specific molecular targets makes it useful in understanding biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to the design of pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(1-Cyanocyclopropyl)-4-fluoro-3-(methylsulfanylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-Cyanocyclopropyl)-3-(isobutylsulfonyl)-N2-[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamide
(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide (AZD4996)
Uniqueness: N-(1-Cyanocyclopropyl)-4-fluoro-3-(methylsulfanylmethyl)benzamide stands out due to its specific combination of functional groups, which provides unique reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-4-fluoro-3-(methylsulfanylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c1-18-7-10-6-9(2-3-11(10)14)12(17)16-13(8-15)4-5-13/h2-3,6H,4-5,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMOEUZQOAKRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(C=CC(=C1)C(=O)NC2(CC2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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